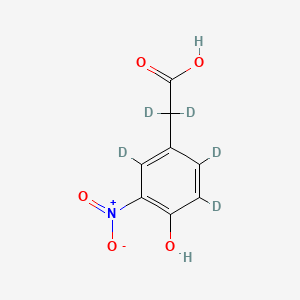

4-Hydroxy-3-nitrophenylacetic Acid-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,2-dideuterio-2-(2,3,6-trideuterio-4-hydroxy-5-nitrophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO5/c10-7-2-1-5(4-8(11)12)3-6(7)9(13)14/h1-3,10H,4H2,(H,11,12)/i1D,2D,3D,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBHBHOSRLDPIHG-QUWGTZMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(=O)O)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C([2H])([2H])C(=O)O)[2H])[N+](=O)[O-])O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90857808 | |

| Record name | [4-Hydroxy-3-nitro(~2~H_3_)phenyl](~2~H_2_)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90857808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

929709-59-1 | |

| Record name | [4-Hydroxy-3-nitro(~2~H_3_)phenyl](~2~H_2_)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90857808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Hydroxy-3-nitrophenylacetic Acid-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological relevance of 4-Hydroxy-3-nitrophenylacetic Acid-d5 (NHPA-d5). This isotopically labeled compound is a valuable tool for researchers studying the metabolic fate of nitrotyrosine and its implications in various physiological and pathological processes.

Core Chemical Properties

This compound is the deuterated analog of 4-Hydroxy-3-nitrophenylacetic acid (NHPA), a known metabolite of nitrotyrosine. The incorporation of five deuterium (B1214612) atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantitative studies.

Table 1: General Chemical Properties

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| Synonyms | 4-Hydroxy-3-nitrobenzeneacetic Acid-d5, NHPA-d5, m-Nitro-p-hydroxyphenylacetic Acid-d5 | |

| CAS Number | 929709-59-1 | [1] |

| Molecular Formula | C₈H₂D₅NO₅ | |

| Molecular Weight | 202.18 g/mol | [] |

| Appearance | Light Yellow Solid | [] |

| Storage Temperature | 2-8°C Refrigerator or -20°C |

Table 2: Structural and Isotopic Information

| Property | Value | Source |

| IUPAC Name | 2-(4-hydroxy-3-nitrophenyl-2,5,6-d3)acetic-2,2-d2 acid | |

| InChI Key | QBHBHOSRLDPIHG-QUWGTZMWSA-N | |

| Isotopic Purity | ≥95% (Typical, but should be confirmed by lot-specific Certificate of Analysis) | [] |

Synthesis and Experimental Protocols

Experimental Protocol: Synthesis of Unlabeled 4-Hydroxy-3-nitrophenylacetic Acid [3]

This protocol describes the nitration of 4-hydroxyphenylacetic acid. For the synthesis of the d5 analog, a deuterated 4-hydroxyphenylacetic acid would be used as the starting material.

Materials:

-

4-Hydroxyphenylacetic acid (or its deuterated analog)

-

Glacial acetic acid

-

Nitric acid

-

Water

-

Ethanol (B145695) (for recrystallization)

Procedure:

-

Dissolve 4-hydroxyphenylacetic acid in glacial acetic acid and cool the solution to 10°C.

-

Slowly add nitric acid to the cooled solution while maintaining the temperature.

-

Allow the reaction mixture to warm to room temperature.

-

Pour the reaction mixture into water to precipitate the product.

-

Collect the solid product by filtration and wash with water.

-

Recrystallize the crude product from ethanol to yield pure 4-hydroxy-3-nitrophenylacetic acid.

Diagram 1: Synthesis Workflow

Caption: A generalized workflow for the synthesis of 4-Hydroxy-3-nitrophenylacetic acid.

Biological Significance and Signaling Pathways

4-Hydroxy-3-nitrophenylacetic acid is a urinary metabolite of nitrotyrosine. Nitrotyrosine is a marker of nitrative stress and is formed by the reaction of reactive nitrogen species (RNS), such as peroxynitrite, with tyrosine residues in proteins. Increased levels of nitrotyrosine have been associated with a variety of pathological conditions, including inflammation, neurodegenerative diseases, and cardiovascular disease.

The metabolic pathway involves the conversion of free nitrotyrosine to 3-nitro-4-hydroxyphenylacetic acid (NHPA), which is then excreted in the urine. Therefore, the quantification of NHPA (and its deuterated analog as an internal standard) in biological fluids can serve as a biomarker for in vivo nitrative stress.

Diagram 2: Nitrotyrosine Metabolism

Caption: The metabolic pathway from protein-bound nitrotyrosine to urinary NHPA.

Analytical Methodology

Due to its isotopic labeling, this compound is primarily used as an internal standard in mass spectrometry-based analytical methods, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the accurate quantification of endogenous NHPA in biological samples.

Table 3: Mass Spectrometry Data for Unlabeled 4-Hydroxy-3-nitrophenylacetic Acid

| m/z (Relative Intensity) | Source |

| 197 (M+), 152, 106, 77, 51 | [4][5] |

Note: This data is for the unlabeled compound and is provided for reference. The deuterated compound will exhibit a mass shift.

Safety and Handling

For the unlabeled 4-Hydroxy-3-nitrophenylacetic acid, the following safety information is available and should be considered as a guideline for handling the deuterated compound. A specific Safety Data Sheet (SDS) for the d5 variant should be consulted when available.

Table 4: Hazard Identification for Unlabeled 4-Hydroxy-3-nitrophenylacetic Acid

| Hazard Statement | Precautionary Statement | Source |

| Causes skin irritation. | Wash hands thoroughly after handling. Wear protective gloves. | [6] |

| Causes serious eye irritation. | Wear eye protection. | [6] |

| May cause respiratory irritation. | Avoid breathing dust. Use only in a well-ventilated area. | [6] |

Personal Protective Equipment (PPE):

-

Eyes: Safety glasses with side-shields or goggles.

-

Hands: Compatible chemical-resistant gloves.

-

Respiratory: NIOSH-approved respirator if dust is generated.

Conclusion

This compound is an essential tool for researchers investigating the role of nitrative stress in health and disease. Its use as an internal standard allows for precise and accurate quantification of its endogenous, unlabeled counterpart, NHPA, a key biomarker of nitrotyrosine metabolism. This guide provides a foundational understanding of its chemical properties, synthesis, and biological context to support its application in advanced research settings. Researchers should always refer to the lot-specific Certificate of Analysis for the most accurate quantitative information, including isotopic purity.

References

In-Depth Technical Guide to the Structure Elucidation of 4-Hydroxy-3-nitrophenylacetic Acid-d5

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structure elucidation of 4-Hydroxy-3-nitrophenylacetic Acid-d5, a deuterated analog of a metabolite of Nitrotyrosine. The methodologies and data presented herein are foundational for researchers in drug metabolism, pharmacokinetics, and related fields where isotopically labeled standards are critical for quantitative analysis.

Chemical Structure and Isotopic Labeling

This compound is specifically labeled with five deuterium (B1214612) atoms. The IUPAC name, 2,2-dideuterio-2-(2,3,6-trideuterio-4-hydroxy-5-nitrophenyl)acetic acid, precisely defines the location of these labels on both the aromatic ring and the acetic acid side chain. This specific labeling pattern is crucial for its use as an internal standard in mass spectrometry-based quantification.

Synthesis Pathway

While the direct synthesis of this compound is not publicly detailed, a probable synthetic route can be inferred from the established synthesis of its non-deuterated analog. The synthesis of 4-Hydroxy-3-nitrophenylacetic acid involves the nitration of p-hydroxyphenylacetic acid.[1][2] To obtain the d5 analog, the synthesis would likely start from a deuterated precursor, p-hydroxyphenylacetic acid-d6, or involve a deuterium exchange step on the final compound under specific conditions.

Experimental Protocol: Synthesis of 4-Hydroxy-3-nitrophenylacetic Acid (Non-deuterated)

The following protocol describes the synthesis of the non-deuterated compound and serves as a basis for understanding the synthesis of the deuterated analog.

-

Dissolution: Dissolve 4-hydroxyphenylacetic acid (50 g, 0.32 mol) in 300 ml of glacial acetic acid.[2]

-

Nitration: Slowly add fuming nitric acid (100 ml) to the cooled solution.[2]

-

Reaction: Allow the mixture to warm to room temperature and react for 1 hour.[1]

-

Precipitation: Pour the reaction mixture into 1 liter of water to precipitate the product.[2]

-

Purification: Wash the separated solid with water and recrystallize from ethanol (B145695) to yield 4-hydroxy-3-nitrophenylacetic acid.[2]

Structure Elucidation via Spectroscopic Methods

The definitive structure of this compound is confirmed through a combination of mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy. The data is compared against the non-deuterated standard to confirm the positions of isotopic labeling.

Mass Spectrometry

Mass spectrometry is a primary technique for confirming the molecular weight and, by extension, the successful incorporation of deuterium atoms.

Expected High-Resolution Mass Spectrometry Data

| Ion | Non-deuterated Formula | Non-deuterated m/z (calculated) | d5 Formula | d5 m/z (calculated) |

| [M-H]⁻ | C₈H₆NO₅⁻ | 196.0251 | C₈HD₄NO₅⁻ | 201.0566 |

| [M+H]⁺ | C₈H₈NO₅⁺ | 198.0397 | C₈H₃D₅NO₅⁺ | 203.0712 |

| [M+Na]⁺ | C₈H₇NO₅Na⁺ | 220.0216 | C₈H₂D₅NO₅Na⁺ | 225.0531 |

The mass spectrum of the non-deuterated 4-Hydroxy-3-nitrophenylacetic acid shows a molecular ion peak at m/z 197.[3] For the d5 analog, a shift of +5 Da is expected, resulting in a molecular ion peak at m/z 202. The fragmentation pattern in the mass spectrum would also show corresponding shifts for fragments containing deuterium atoms, providing further evidence for the location of the labels.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the precise location of atoms within a molecule. In the case of this compound, both ¹H and ¹³C NMR would be informative.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 4-Hydroxy-3-nitrophenylacetic acid would show signals for the aromatic protons and the methylene (B1212753) protons of the acetic acid side chain. In the spectrum of the d5 analog, the signals corresponding to the protons at positions 2, 5, and 6 of the phenyl ring and the two protons on the alpha-carbon of the acetic acid group would be absent due to their replacement with deuterium.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum of the d5 analog would show the signals for all eight carbon atoms. However, the signals for the deuterated carbons (C2, C5, C6, and the alpha-carbon) would appear as multiplets due to C-D coupling and would have significantly lower intensity compared to the non-deuterated carbons.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of the non-deuterated 4-Hydroxy-3-nitrophenylacetic acid exhibits characteristic absorptions for the hydroxyl, nitro, and carboxylic acid groups.[4] In the spectrum of the d5 analog, the most significant difference would be the appearance of C-D stretching vibrations at lower frequencies (around 2100-2260 cm⁻¹) compared to the C-H stretching vibrations (around 2800-3000 cm⁻¹).

Key IR Absorption Bands for Non-deuterated 4-Hydroxy-3-nitrophenylacetic Acid

| Functional Group | Wavenumber (cm⁻¹) |

| O-H stretch (phenol) | ~3400 |

| O-H stretch (carboxylic acid) | 2500-3300 (broad) |

| C-H stretch (aromatic) | ~3100 |

| C-H stretch (aliphatic) | ~2900 |

| C=O stretch (carboxylic acid) | ~1700 |

| N-O stretch (nitro) | ~1530 and ~1350 |

Physicochemical Properties

A summary of the key physicochemical properties of the non-deuterated 4-Hydroxy-3-nitrophenylacetic acid is provided below. These properties are expected to be very similar for the deuterated analog.

| Property | Value | Reference |

| Molecular Formula | C₈H₇NO₅ | [3] |

| Molecular Weight | 197.14 g/mol | [3] |

| Melting Point | 146-148 °C | [3] |

| Appearance | Yellow crystalline powder | [1] |

| Solubility | Soluble in ethanol | [3] |

| CAS Number | 10463-20-4 | [3] |

Conclusion

The structure of this compound can be unequivocally determined through a combination of modern analytical techniques. Mass spectrometry confirms the incorporation of five deuterium atoms, while NMR spectroscopy elucidates their precise locations. IR spectroscopy provides complementary information on the functional groups and the presence of C-D bonds. The synthesis is likely to follow the established route for the non-deuterated compound, utilizing a deuterated starting material. This comprehensive characterization is essential for its application as a reliable internal standard in scientific research.

References

Technical Guide: 4-Hydroxy-3-nitrophenylacetic Acid-d5 (CAS: 929709-59-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-3-nitrophenylacetic Acid-d5 (d5-NHPA) is the deuterated form of 4-Hydroxy-3-nitrophenylacetic acid (NHPA), a known metabolite of 3-nitrotyrosine. As a stable isotope-labeled internal standard, d5-NHPA is a critical tool for the accurate quantification of NHPA in biological samples using mass spectrometry-based methods.[1][2] NHPA is a significant biomarker for monitoring nitrative stress, a condition implicated in the pathogenesis of numerous diseases. This guide provides a comprehensive overview of the technical details, experimental protocols, and relevant biological pathways associated with this compound.

Physicochemical Properties

The fundamental properties of this compound are summarized below. These values are compiled from various chemical suppliers and databases.[3][4]

| Property | Value |

| CAS Number | 929709-59-1 |

| Molecular Formula | C₈H₂D₅NO₅ |

| Molecular Weight | 202.18 g/mol |

| IUPAC Name | 2-(4-hydroxy-3-nitrophenyl-2,5,6-d3)acetic-2,2-d2 acid |

| Synonyms | 4-Hydroxy-3-nitrobenzeneacetic Acid-d5, NHPA-d5 |

| Appearance | Typically a yellow to orange crystalline powder |

| Storage Temperature | -20°C[5] |

| Shipping Temperature | Ambient |

Quantitative Data

Quantitative data for isotopically labeled standards, such as isotopic purity and chemical purity, are lot-specific and are provided in the Certificate of Analysis (CoA) from the supplier. While a specific CoA for this compound is not publicly available, a typical CoA for a high-quality deuterated standard would include the data presented in the table below. Researchers should always refer to the lot-specific CoA for the most accurate information.

| Parameter | Typical Specification |

| Chemical Purity (by HPLC) | ≥98% |

| Isotopic Enrichment | ≥99 atom % D |

| Mass Spectrometry | Consistent with structure |

| ¹H-NMR Spectroscopy | Consistent with structure |

Synthesis

A plausible synthetic workflow is outlined below:

Biological Significance and Metabolic Pathway

4-Hydroxy-3-nitrophenylacetic acid (NHPA) is a urinary metabolite of 3-nitrotyrosine, a biomarker of nitrative stress. Nitrative stress arises from an imbalance between the production of reactive nitrogen species (RNS) and the ability of the biological system to detoxify these reactive intermediates. The formation of NHPA can occur through two primary pathways:

-

Metabolism of free 3-nitrotyrosine: Free 3-nitrotyrosine, formed from the nitration of tyrosine by RNS, can be metabolized to NHPA.

-

Nitration of p-hydroxyphenylacetic acid (PHPA): Circulating PHPA, a metabolite of tyrosine, can be directly nitrated to form NHPA.

The following diagram illustrates the metabolic pathways leading to the formation of NHPA.

Experimental Protocols

The primary application of this compound is as an internal standard for the quantification of endogenous NHPA in biological matrices, most commonly urine, by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

General Experimental Workflow for Urinary NHPA Quantification

The following diagram outlines a typical workflow for the analysis of NHPA in urine samples.

Detailed Methodologies

The following protocols are based on established methods for the analysis of NHPA and similar metabolites.[1][2]

6.2.1. Sample Preparation

-

Sample Thawing and Centrifugation: Thaw frozen urine samples on ice. Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet any precipitate.

-

Internal Standard Spiking: To 1 mL of the urine supernatant, add a known concentration of this compound (e.g., 10 µL of a 1 µg/mL solution).

-

Solid Phase Extraction (SPE):

-

Condition an Oasis HLB SPE cartridge (or equivalent) with 1 mL of methanol (B129727) followed by 1 mL of deionized water.

-

Load the urine sample onto the conditioned cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water.

-

Elute the analytes with 1 mL of methanol.

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.

6.2.2. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is typically used.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, followed by a wash and re-equilibration step.

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray ionization (ESI) in negative ion mode is commonly used for the analysis of acidic compounds like NHPA.

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both endogenous NHPA and the d5-labeled internal standard. The exact m/z values will depend on the instrument and experimental conditions but will be based on the molecular weights of the parent and fragment ions.

-

6.2.3. Data Analysis

-

Construct a calibration curve using known concentrations of unlabeled NHPA spiked into a blank matrix (e.g., synthetic urine or a pooled urine sample with low endogenous NHPA).

-

Calculate the ratio of the peak area of endogenous NHPA to the peak area of the d5-NHPA internal standard for each sample and standard.

-

Determine the concentration of NHPA in the unknown samples by interpolating their peak area ratios against the calibration curve.

Safety and Handling

Researchers should consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on the safe handling, storage, and disposal of this compound. As a general precaution, standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. The compound should be handled in a well-ventilated area.

Conclusion

This compound is an indispensable tool for researchers investigating the role of nitrative stress in health and disease. Its use as an internal standard enables the reliable and accurate quantification of its endogenous counterpart, NHPA, in complex biological matrices. This guide provides a foundational understanding of its properties, synthesis, biological relevance, and application in experimental research. For specific applications, further optimization of the described protocols may be necessary.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Simultaneous Detection of 3-Nitrotyrosine and 3-Nitro-4-hydroxyphenylacetic Acid in Human Urine by Online SPE LC-MS/MS and Their Association with Oxidative and Methylated DNA Lesions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. This compound (Major) [lgcstandards.com]

In-Depth Technical Guide: 4-Hydroxy-3-nitrophenylacetic Acid-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 4-Hydroxy-3-nitrophenylacetic Acid-d5, a deuterated analog of 4-Hydroxy-3-nitrophenylacetic acid. This isotopically labeled compound is a critical tool in various research applications, particularly in pharmacokinetic and metabolic studies.

Core Molecular Data

The key quantitative data for this compound and its non-deuterated form are summarized below. The inclusion of five deuterium (B1214612) atoms results in a predictable increase in the molecular weight of the molecule.

| Compound | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C8H2D5NO5 | 202.18[1][2] | 929709-59-1[1][2] |

| 4-Hydroxy-3-nitrophenylacetic Acid | C8H7NO5 | 197.14[3][4][5][6][7] | 10463-20-4[3][5] |

Experimental Context and Applications

This compound serves as a labeled internal standard in mass spectrometry-based bioanalytical methods. Its utility stems from the fact that it is chemically identical to the endogenous compound but can be distinguished by its mass-to-charge ratio. This allows for precise quantification of the non-labeled analyte in complex biological matrices. 4-Hydroxy-3-nitrophenylacetic acid is a known metabolite of Nitrotyrosine.[]

Experimental Workflow: Isotope Dilution Mass Spectrometry

The general workflow for using this compound as an internal standard in a typical isotope dilution mass spectrometry experiment is outlined below. This method is the gold standard for quantitative analysis in metabolomics and pharmaceutical research.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. This compound (Major) [lgcstandards.com]

- 3. 4-Hydroxy-3-nitrophenylacetic acid [webbook.nist.gov]

- 4. 4-Hydroxy-3-nitrophenylacetic acid | C8H7NO5 | CID 447364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-羟基-3-硝基苯乙酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 4-Hydroxy-3-nitrophenylacetic acid, 99% | Fisher Scientific [fishersci.ca]

- 7. 4-Hydroxy-3-nitrophenylacetic acid (CAS 10463-20-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

The Role of Deuterated 4-Hydroxy-3-nitrophenylacetic Acid in Advancing Research into Oxidative and Nitrative Stress

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core Abstract: Deuterated 4-Hydroxy-3-nitrophenylacetic Acid serves a critical function as an internal standard for the precise quantification of its endogenous, non-deuterated counterpart, 4-Hydroxy-3-nitrophenylacetic acid (NHPA), in biological matrices. This stable isotope-labeled compound is indispensable for mass spectrometry-based analytical methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). Its use allows for the accurate measurement of NHPA, a key urinary biomarker for assessing in vivo nitrative and oxidative stress. This technical guide delineates the purpose, metabolic context, and analytical application of deuterated NHPA, providing researchers with the necessary information to employ this tool in their studies.

Introduction: The Significance of 4-Hydroxy-3-nitrophenylacetic Acid (NHPA) as a Biomarker

4-Hydroxy-3-nitrophenylacetic acid (NHPA) is a metabolite increasingly recognized for its role as a biomarker of nitrative stress.[1][2] Nitrative stress, characterized by an excess of reactive nitrogen species (RNS) such as peroxynitrite, can lead to the nitration of biological molecules, including proteins. A primary product of this process is 3-nitrotyrosine, which is subsequently metabolized to NHPA and excreted in the urine.[1][2]

However, research has revealed a dual origin for NHPA. Besides its formation from 3-nitrotyrosine, NHPA can also be generated through the direct nitration of p-hydroxyphenylacetic acid (PHPA), a metabolite of the amino acid tyrosine.[1][2] Given that the plasma concentration of PHPA is approximately 400-fold higher than that of free nitrotyrosine, the nitration of PHPA represents a significant, if not the major, pathway for NHPA formation in the body.[1][2]

This dual metabolic origin underscores the importance of precise and accurate quantification of NHPA to fully understand the dynamics of nitrative stress in various physiological and pathological states.

The Purpose of Deuterated 4-Hydroxy-3-nitrophenylacetic Acid

The primary and critical purpose of deuterated 4-Hydroxy-3-nitrophenylacetic acid (e.g., 4-Hydroxy-3-nitrophenylacetic Acid-d3) is to function as an internal standard in quantitative mass spectrometry.

In quantitative analytical chemistry, an internal standard is a substance that is added in a constant amount to all samples, calibration standards, and quality controls. The deuterated form of NHPA is an ideal internal standard because it is chemically identical to the analyte (endogenous NHPA) but has a different mass due to the presence of deuterium (B1214612) atoms. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.

The use of a deuterated internal standard corrects for variations that can occur during sample preparation, injection, and ionization in the mass spectrometer, thereby significantly improving the accuracy and precision of the quantification of endogenous NHPA.

Metabolic Pathways Leading to NHPA Formation

The formation of NHPA occurs via two primary metabolic routes, as illustrated in the diagram below. Understanding these pathways is crucial for interpreting the biological significance of measured NHPA levels.

References

4-Hydroxy-3-nitrophenylacetic Acid-d5 as a Metabolite of Nitrotyrosine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Hydroxy-3-nitrophenylacetic Acid-d5 (NHPA-d5) and its role as a stable isotope-labeled internal standard for the quantification of 4-Hydroxy-3-nitrophenylacetic Acid (NHPA), a key metabolite of 3-nitrotyrosine (B3424624). 3-Nitrotyrosine is a well-established biomarker of nitrative stress, implicated in the pathophysiology of numerous inflammatory and neurodegenerative diseases. Accurate quantification of its metabolites is crucial for understanding disease mechanisms and for the development of novel therapeutic interventions. This document details the metabolic pathways leading to NHPA formation, provides in-depth experimental protocols for its quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS), and presents a summary of reported quantitative data in various biological contexts. Furthermore, this guide includes a detailed protocol for the synthesis of the deuterated internal standard, NHPA-d5, essential for precise and accurate quantification.

Introduction: The Significance of Nitrotyrosine and its Metabolism

Under conditions of oxidative and nitrative stress, reactive nitrogen species (RNS) such as peroxynitrite (ONOO⁻) can nitrate (B79036) the phenolic ring of tyrosine residues in proteins and free tyrosine, forming 3-nitrotyrosine (3-NT)[1]. This post-translational modification can alter protein structure and function and is considered a hallmark of cellular damage and inflammation[1]. The formation of 3-NT is implicated in a wide range of pathological conditions, including cardiovascular diseases, neurodegenerative disorders like Alzheimer's and Parkinson's disease, and various inflammatory diseases[2][].

Free 3-nitrotyrosine can be metabolized in vivo to 3-nitro-4-hydroxyphenylacetic acid (NHPA), which is subsequently excreted in the urine[1]. The measurement of urinary NHPA has been proposed as a non-invasive, time-integrated index of systemic nitrotyrosine formation. However, it is important to note that NHPA can also be formed through the nitration of p-hydroxyphenylacetic acid (PHPA), a metabolite of tyrosine. Due to the significantly higher plasma concentration of PHPA compared to free nitrotyrosine, the nitration of PHPA is a major contributor to urinary NHPA levels.

To accurately quantify NHPA in biological samples and distinguish its origins, the use of a stable isotope-labeled internal standard, such as this compound (NHPA-d5), is indispensable. NHPA-d5, with its deuterium-labeled phenyl ring and acetic acid side chain, co-elutes with the endogenous analyte but is distinguished by its higher mass, enabling precise quantification by mass spectrometry.

Metabolic Pathways of Nitrotyrosine Formation and Catabolism

The formation of 3-nitrotyrosine is a complex process involving multiple enzymatic and non-enzymatic pathways. The primary mechanism involves the reaction of tyrosine with potent nitrating agents derived from nitric oxide (•NO).

Formation of 3-Nitrotyrosine

One of the major pathways for tyrosine nitration involves the formation of peroxynitrite (ONOO⁻) from the rapid reaction of nitric oxide (•NO) with superoxide (B77818) radicals (O₂⁻•)[1]. Peroxynitrite, in its protonated form (ONOOH), can directly nitrate tyrosine residues.

Another significant pathway, particularly in inflammatory settings, is mediated by the enzyme myeloperoxidase (MPO). MPO, released by neutrophils and other phagocytic cells, utilizes hydrogen peroxide (H₂O₂) and nitrite (B80452) (NO₂⁻) to generate reactive nitrogen species that nitrate tyrosine[4][5].

The following diagram illustrates the key pathways leading to the formation of 3-nitrotyrosine.

References

- 1. LC/MS/MS Method Package for Short Chain Fatty Acids : Shimadzu Scientific Instruments [ssi.shimadzu.com]

- 2. researchgate.net [researchgate.net]

- 4. prepchem.com [prepchem.com]

- 5. Simultaneous Detection of 3-Nitrotyrosine and 3-Nitro-4-hydroxyphenylacetic Acid in Human Urine by Online SPE LC-MS/MS and Their Association with Oxidative and Methylated DNA Lesions - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Hydroxy-3-nitrophenylacetic Acid: A Technical Guide to its Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxy-3-nitrophenylacetic acid (NHPA), a nitrated derivative of 4-hydroxyphenylacetic acid, holds significant importance across diverse fields of biological research. In immunology, it is widely utilized as the hapten (4-hydroxy-3-nitrophenyl)acetyl (NP) to investigate fundamental processes of B cell activation, affinity maturation, and the generation of immunological memory. Furthermore, NHPA serves as a crucial biomarker for monitoring nitrosative stress, as it is a stable downstream metabolite of 3-nitrotyrosine (B3424624), a marker for protein damage induced by reactive nitrogen species. This technical guide provides an in-depth exploration of the biological roles of NHPA, detailing its involvement in signaling pathways, presenting key quantitative data, and outlining relevant experimental protocols.

Introduction

4-Hydroxy-3-nitrophenylacetic acid is a yellow crystalline powder with the chemical formula C₈H₇NO₅.[1][2] Its biological relevance stems from two primary areas of study: immunology and the investigation of oxidative and nitrosative stress. As the hapten NP, it has been instrumental in elucidating the mechanisms of humoral immunity. When conjugated to a carrier protein such as Keyhole Limpet Hemocyanin (KLH), NP-KLH serves as a potent immunogen to study the generation of specific antibodies.[3][4][5][6][7] In a different context, NHPA is a urinary metabolite that can indicate in vivo formation of 3-nitrotyrosine, providing a non-invasive measure of nitrosative stress implicated in various pathological conditions.

Immunological Significance as the Hapten (4-hydroxy-3-nitrophenyl)acetyl (NP)

The NP-hapten system is a cornerstone model in immunology for studying the adaptive immune response. By immunizing model organisms, typically mice, with NP conjugated to a carrier protein, researchers can track the activation and evolution of NP-specific B cells.

B Cell Activation and Signaling

The binding of an NP-conjugated antigen to the B cell receptor (BCR) on the surface of a B cell is the initial step in a complex signaling cascade that leads to B cell activation, proliferation, and differentiation.[8][9] This process involves the cross-linking of BCRs, which triggers the phosphorylation of Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) within the Igα/Igβ signaling components of the BCR complex by Src-family kinases such as Lyn, Fyn, and Blk.[8][9][10]

This initial phosphorylation event initiates the formation of a "signalosome," a multi-protein complex that includes the spleen tyrosine kinase (Syk) and Bruton's tyrosine kinase (Btk).[11][12] The signalosome amplifies and diversifies the initial signal, leading to the activation of several downstream pathways, including the Phospholipase Cγ2 (PLCγ2), Phosphoinositide 3-kinase (PI3K), and Ras-MAPK pathways.[11][13] These pathways ultimately culminate in changes in gene expression, leading to B cell proliferation and differentiation into antibody-secreting plasma cells and memory B cells.

Affinity Maturation

A key feature of the adaptive immune response is affinity maturation, the process by which B cells produce antibodies with progressively higher affinity for the antigen upon repeated exposure.[14] This occurs within specialized microstructures in secondary lymphoid organs called germinal centers. Inside the germinal center, B cells undergo somatic hypermutation, where the genes encoding the antibody variable regions are intentionally mutated at a high rate.[15]

These mutated B cells then compete for binding to the NP-antigen presented by follicular dendritic cells. B cells with higher affinity BCRs are more successful at capturing and internalizing the antigen, which they then process and present to T follicular helper cells. This leads to the preferential survival and proliferation of B cells producing high-affinity antibodies.[14][15][16]

Quantitative Data: Antibody Affinity

The affinity of an antibody for its antigen is quantified by the dissociation constant (Kd), with a lower Kd value indicating a higher affinity.[17][18] The NP-system is ideal for studying affinity maturation because the affinities of anti-NP antibodies can span several orders of magnitude.

| Antibody Specificity | Typical Kd (M) | Stage of Immune Response | Reference |

| Low-affinity anti-NP | 10⁻⁶ - 10⁻⁷ | Primary | [17] |

| High-affinity anti-NP | 10⁻⁹ - 10⁻¹² | Secondary/Mature | [17] |

| Anti-NP mAb HB65 | 1.2 x 10⁻⁷ | - | [19] |

Role as a Biomarker of Nitrosative Stress

Nitrosative stress occurs when there is an imbalance between the production of reactive nitrogen species (RNS) and the ability of the body to detoxify these reactive intermediates. A key event in nitrosative stress is the nitration of tyrosine residues in proteins to form 3-nitrotyrosine. 3-Nitrotyrosine itself can be metabolized to NHPA, which is then excreted in the urine.[20]

Metabolic Pathway

The formation of NHPA as a biomarker of nitrosative stress begins with the production of RNS, such as peroxynitrite (ONOO⁻), which is formed from the reaction of nitric oxide (•NO) and superoxide (B77818) (O₂⁻•). Peroxynitrite can nitrate (B79036) free tyrosine or tyrosine residues within proteins to form 3-nitrotyrosine. The free 3-nitrotyrosine is then metabolized to NHPA.

Clinical Relevance

Elevated levels of urinary NHPA have been associated with several pathological conditions characterized by increased nitrosative stress. The measurement of NHPA can, therefore, serve as a non-invasive tool to monitor disease activity and therapeutic interventions.

| Disease/Condition | Observation | Reference |

| Small-bowel disease | Elevated urinary 4-hydroxyphenylacetic acid (a related compound) used as a screening marker. | [21] |

| Autism Spectrum Disorders | Elevated urinary 3-hydroxyphenylacetic acid (an isomer) has been reported. | [20] |

| Tyrosinemia | Increased urinary excretion of 4-hydroxyphenylacetic acid and its derivatives. | [22][23] |

Antibacterial Activity

Recent studies have indicated that NHPA possesses antibacterial properties. This activity is attributed to its ability to disrupt the bacterial cell membrane and interfere with the expression of virulence factors. While the exact mechanisms are still under investigation, this opens up potential avenues for the development of new antimicrobial agents.

Experimental Protocols

Immunization of Mice with NP-KLH

This protocol describes a general procedure for immunizing mice to generate a robust anti-NP antibody response.

Materials:

-

NP-KLH conjugate

-

Complete Freund's Adjuvant (CFA)

-

Incomplete Freund's Adjuvant (IFA)

-

Phosphate-buffered saline (PBS), sterile

-

Syringes and needles (23-25 gauge)

Procedure:

-

Primary Immunization (Day 0):

-

Booster Immunization (Day 14-21):

-

Serum Collection:

Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-NP Antibodies

This protocol outlines a standard indirect ELISA to determine the titer of anti-NP antibodies in serum samples.

Materials:

-

NP-BSA (Bovine Serum Albumin) conjugate for coating

-

96-well ELISA plates

-

Blocking buffer (e.g., 5% skim milk or BSA in PBS-Tween 20)

-

Wash buffer (PBS with 0.05% Tween 20)

-

Serum samples from immunized and control mice

-

Enzyme-conjugated secondary antibody (e.g., anti-mouse IgG-HRP)

-

Substrate (e.g., TMB)

-

Stop solution (e.g., 2M H₂SO₄)

-

Microplate reader

Procedure:

-

Coating:

-

Washing:

-

Blocking:

-

Washing:

-

Wash the plate three times with wash buffer.

-

-

Primary Antibody Incubation:

-

Add serial dilutions of the serum samples to the wells and incubate for 1-2 hours at room temperature.[24]

-

-

Washing:

-

Wash the plate three times with wash buffer.

-

-

Secondary Antibody Incubation:

-

Add the enzyme-conjugated secondary antibody and incubate for 1 hour at room temperature.[27]

-

-

Washing:

-

Wash the plate five times with wash buffer.

-

-

Substrate Development:

-

Add the substrate and incubate in the dark until a color change is observed.[26]

-

-

Stopping the Reaction:

-

Add the stop solution.

-

-

Reading:

-

Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).[26]

-

In Vitro B Cell Activation Assay

This protocol describes a method to activate B cells in vitro using NP-conjugated antigens.

Materials:

-

Splenocytes from a mouse (e.g., C57BL/6)

-

NP-Ficoll or other multivalent NP-antigen

-

B cell culture medium (e.g., RPMI-1640 with supplements)

-

Cell culture plates

-

Flow cytometer

-

Antibodies for flow cytometry (e.g., anti-B220, anti-CD69, anti-CD86)

Procedure:

-

B Cell Isolation:

-

Isolate splenocytes from a mouse and, if desired, enrich for B cells using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

-

-

Cell Culture:

-

Plate the B cells at a desired density in a cell culture plate.

-

-

Stimulation:

-

Incubation:

-

Incubate the cells for 24-72 hours at 37°C in a CO₂ incubator.

-

-

Analysis:

Conclusion

4-Hydroxy-3-nitrophenylacetic acid is a molecule of considerable biological importance. Its role as the hapten NP has been invaluable in shaping our understanding of the humoral immune response, particularly the intricate processes of B cell activation and affinity maturation. Concurrently, its identity as a metabolite of 3-nitrotyrosine positions it as a key biomarker for nitrosative stress, with potential applications in the diagnosis and monitoring of a range of diseases. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the multifaceted roles of this compound. Future research into its antibacterial properties may also unveil new therapeutic opportunities.

References

- 1. 4-HYDROXY-3-NITROPHENYLACETIC ACID | 10463-20-4 [chemicalbook.com]

- 2. A13858.14 [thermofisher.com]

- 3. Immunization protocol. EuroMAbNet [euromabnet.com]

- 4. Hooke - Protocols - Immunization of Mice for Production of Antigen-Specific Antibodies [hookelabs.com]

- 5. hookelabs.com [hookelabs.com]

- 6. Immunization of mice with the self-peptide ACBP coupled to keyhole limpet hemocyanin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. B-cell receptor - Wikipedia [en.wikipedia.org]

- 9. Mechanisms of B Cell Receptor Activation and Responses to B Cell Receptor Inhibitors in B Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 11. B Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]

- 12. youtube.com [youtube.com]

- 13. m.youtube.com [m.youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | A paradigm shift in simulating affinity maturation to elicit broadly neutralizing antibodies [frontiersin.org]

- 16. Intrinsic properties of human germinal-center B cells set antigen-affinity thresholds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. creative-diagnostics.com [creative-diagnostics.com]

- 18. caltagmedsystems.co.uk [caltagmedsystems.co.uk]

- 19. Analysis of polyclonal and monoclonal antibody to the influenza virus nucleoprotein in different oligomeric states - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Urinary 3-(3-Hydroxyphenyl)-3-hydroxypropionic Acid, 3-Hydroxyphenylacetic Acid, and 3-Hydroxyhippuric Acid Are Elevated in Children with Autism Spectrum Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Measurement of 4-hydroxyphenylacetic aciduria as a screening test for small-bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. 4-hydroxyphenylacetic aciduria (Concept Id: C1848680) - MedGen - NCBI [ncbi.nlm.nih.gov]

- 23. Urinary D-4-hydroxyphenyllactate, D-phenyllactate and D-2-hydroxyisocaproate, abnormalities of bacterial origin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. ELISA Protocol | Rockland [rockland.com]

- 25. researchgate.net [researchgate.net]

- 26. Enzyme-linked Immunosorbent Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 27. ELISA - Enzyme-Linked ImmunoSorbent Assay Protocol | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]

- 28. Protocol for in vitro BCR-mediated plasma cell differentiation and purification of chromatin-associated proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 29. B Cell Activation Functional Assay | Thermo Fisher Scientific - HK [thermofisher.com]

- 30. Optimized Protocols for In-Vitro T-Cell-Dependent and T-Cell-Independent Activation for B-Cell Differentiation Studies Using Limited Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 31. bio-rad-antibodies.com [bio-rad-antibodies.com]

An In-depth Technical Guide to the Safety of 4-Hydroxy-3-nitrophenylacetic Acid-d5

This technical guide provides a comprehensive overview of the safety data for 4-Hydroxy-3-nitrophenylacetic Acid-d5, a deuterated analogue of 4-Hydroxy-3-nitrophenylacetic acid. The information is intended for researchers, scientists, and professionals in drug development who may handle this compound. It is important to note that while this document provides detailed safety information, much of the toxicological data is based on the non-deuterated parent compound, as specific in-depth studies on the deuterated version are not widely available.

Chemical and Physical Properties

This compound is a stable isotope-labeled compound used in various research applications, including as an internal standard in mass spectrometry.[1][2] Its physical and chemical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₂D₅NO₅ | [1][2] |

| Molecular Weight | 202.18 g/mol | [1][2] |

| Appearance | Light Yellow Solid | |

| Melting Point | 146-148 °C (for non-deuterated) | [3] |

| Solubility | Soluble in ethanol (B145695) (5%, clear, yellow to orange for non-deuterated) | [3] |

| Storage Temperature | 2-8°C Refrigerator |

Hazard Identification and GHS Classification

The hazard classification for 4-Hydroxy-3-nitrophenylacetic Acid is based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to irritation and potential organ toxicity with repeated exposure.[4]

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory tract irritation) | H335: May cause respiratory irritation |

| Acute Toxicity (Oral, Dermal, Inhalation) | 4 | H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled |

| Specific Target Organ Toxicity (Repeated Exposure) | 2 | H373: May cause damage to organs (Kidney, Liver) through prolonged or repeated exposure if swallowed |

| Hazardous to the Aquatic Environment (Acute Hazard) | 3 | H402: Harmful to aquatic life |

Hazard Pictograms:

Caption: GHS Hazard Pictograms: Exclamation Mark and Health Hazard.

Experimental Protocols and Handling

While specific experimental protocols for toxicological studies on the deuterated compound are not available, the following handling and safety precautions are derived from safety data sheets for the parent compound and are considered best practice.

Workflow for Safe Handling:

Caption: A generalized workflow for the safe handling of chemical compounds.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles.[6]

-

Skin Protection: Wear protective gloves and a lab coat.[5][6]

-

Respiratory Protection: Use a respirator if dust is generated.

Engineering Controls:

First-Aid Measures:

-

If Inhaled: Move the person to fresh air.[6]

-

In Case of Skin Contact: Wash off with plenty of soap and water.[5]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes.[6]

-

If Swallowed: Rinse mouth with water.[6] In all cases of exposure, seek medical attention if symptoms persist.[5]

Toxicological Information

The toxicological properties of 4-Hydroxy-3-nitrophenylacetic Acid have not been fully investigated.[5] The available information suggests that it is harmful if swallowed, inhaled, or comes into contact with the skin. Prolonged or repeated exposure may cause damage to the kidneys and liver.

Potential Signaling Pathway Interaction:

While no specific signaling pathways have been definitively identified for this compound, its parent compound is a metabolite of nitrotyrosine.[1] Nitrotyrosine is a marker of nitrosative stress, which is implicated in various pathological conditions. The metabolism of nitrotyrosine could potentially interact with pathways related to oxidative stress and cellular damage.

Caption: The metabolic relationship of Nitrotyrosine to 4-Hydroxy-3-nitrophenylacetic Acid.

Stability and Reactivity

The compound is stable under recommended storage conditions.[1] It is incompatible with strong oxidizing agents.[5] Hazardous decomposition products under fire conditions include carbon monoxide, carbon dioxide, and nitrogen oxides.[5]

Disposal Considerations

Dispose of this chemical in accordance with federal, state, and local environmental regulations.[6] Do not empty into drains.[5]

This guide is intended to provide a summary of the available safety information for this compound. It is crucial for all users to consult the original Safety Data Sheet provided by the supplier and to conduct a thorough risk assessment before handling this chemical.

References

Commercial Suppliers of 4-Hydroxy-3-nitrophenylacetic Acid-d5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability and technical specifications of 4-Hydroxy-3-nitrophenylacetic Acid-d5 (d5-4H3NPAA). This deuterated internal standard is crucial for the accurate quantification of its endogenous, non-labeled counterpart, a key biomarker in studies related to oxidative stress and nitrative damage. This document outlines commercial suppliers, presents key quantitative data in a comparative format, details a representative experimental protocol for its use, and illustrates the relevant biochemical pathways and experimental workflows.

Introduction

4-Hydroxy-3-nitrophenylacetic acid (4H3NPAA) is a urinary metabolite of nitrotyrosine.[1] Its levels are often measured as an indicator of in vivo formation of reactive nitrogen species (RNS) and associated oxidative damage to proteins. Accurate and precise quantification of 4H3NPAA in biological matrices is paramount for research in toxicology, pharmacology, and clinical diagnostics. The use of a stable isotope-labeled internal standard, such as this compound, is essential to correct for matrix effects and variations in sample processing and instrument response in mass spectrometry-based analytical methods.

Commercial Suppliers and Quantitative Data

Several chemical suppliers offer this compound. The following table summarizes the available quantitative data from prominent commercial sources to facilitate comparison and procurement. Please note that pricing and availability are subject to change and may require user registration on the supplier's website.

| Supplier | Catalog Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Isotopic Enrichment |

| Pharmaffiliates | 929709-59-1-PASTI | 929709-59-1 | C₈H₂D₅NO₅ | 202.18 | High Purity | Not Specified |

| LGC Standards (Toronto Research Chemicals) | H948687 | 929709-59-1 | C₈H₂D₅NO₅ | 202.18 | Not Specified | Not Specified |

| BOC Sciences | 929709-59-1 | 929709-59-1 | C₈H₂D₅NO₅ | 202.18 | ≥95% | Not Specified |

| Alfa Chemistry | ACM929709591 | 929709-59-1 | C₈H₂D₅NO₅ | 202.18 | Not Specified | Not Specified |

| Sigma-Aldrich | AABH9A2215BD | 929709-59-1 | C₈H₂D₅NO₅ | 202.18 | Not Specified | Not Specified |

Biochemical Formation of 4-Hydroxy-3-nitrophenylacetic Acid

4-Hydroxy-3-nitrophenylacetic acid is formed in vivo through two primary pathways, both indicative of nitrative stress. The diagram below illustrates these formation routes.

Caption: Formation pathways of 4-Hydroxy-3-nitrophenylacetic Acid.

As depicted, 4H3NPAA can be formed through the metabolism of nitrotyrosine, a product of protein nitration.[2] Alternatively, it can be generated by the direct nitration of p-hydroxyphenylacetic acid (PHPA), a metabolite of tyrosine, by reactive nitrogen species such as peroxynitrite (ONOO⁻).[2]

Experimental Protocols

The following is a representative protocol for the quantification of 4-Hydroxy-3-nitrophenylacetic acid in human urine using this compound as an internal standard, adapted from a published LC-MS/MS method.[3]

1. Sample Preparation

-

Thawing and Centrifugation: Thaw frozen urine samples at room temperature. Centrifuge at 10,000 x g for 10 minutes at 4°C to remove particulate matter.

-

Internal Standard Spiking: To 100 µL of the urine supernatant, add 10 µL of a working solution of this compound (concentration to be optimized based on instrument sensitivity, e.g., 1 ng/mL).

-

Dilution: Dilute the sample with 890 µL of the initial mobile phase (e.g., 0.1% formic acid in water).

-

Vortexing: Vortex the mixture for 30 seconds.

-

Filtration: Filter the sample through a 0.22 µm syringe filter into an autosampler vial.

2. LC-MS/MS Analysis

-

Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A suitable gradient to separate the analyte from matrix interferences (e.g., 5% B to 95% B over 5 minutes).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

-

Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Negative Mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

4-Hydroxy-3-nitrophenylacetic Acid: Precursor ion (m/z) -> Product ion (m/z). To be determined by direct infusion and optimization.

-

This compound: Precursor ion (m/z) -> Product ion (m/z). To be determined by direct infusion and optimization.

-

-

Optimization: Optimize cone voltage, collision energy, and other MS parameters for maximum signal intensity.

-

3. Quantification

-

Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of 4-Hydroxy-3-nitrophenylacetic acid into a surrogate matrix (e.g., charcoal-stripped urine or 0.1% formic acid in water). Spike each calibrator with the same concentration of this compound as the samples.

-

Data Analysis: Calculate the peak area ratio of the analyte to the internal standard for each calibrator and sample. Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators. Determine the concentration of 4-Hydroxy-3-nitrophenylacetic acid in the samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow

The following diagram illustrates a typical workflow for a bioanalytical study involving the quantification of 4-Hydroxy-3-nitrophenylacetic acid using its deuterated analog.

Caption: Bioanalytical workflow for 4H3NPAA quantification.

This workflow highlights the critical role of this compound in the sample preparation step to ensure accurate and reliable quantification of the target analyte in complex biological matrices.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Nitration of endogenous para-hydroxyphenylacetic acid and the metabolism of nitrotyrosine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Simultaneous Detection of 3-Nitrotyrosine and 3-Nitro-4-hydroxyphenylacetic Acid in Human Urine by Online SPE LC-MS/MS and Their Association with Oxidative and Methylated DNA Lesions - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 4-Hydroxy-3-nitrophenylacetic Acid-d5 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of 4-Hydroxy-3-nitrophenylacetic Acid-d5 (NHPA-d5) as an internal standard for the quantitative analysis of 4-Hydroxy-3-nitrophenylacetic acid (NHPA) in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). NHPA is a key metabolite of nitrotyrosine, a biomarker for nitrative stress, which is implicated in the pathogenesis of various diseases. Accurate quantification of NHPA is crucial for understanding the role of nitrative stress in health and disease.

Introduction

4-Hydroxy-3-nitrophenylacetic acid (NHPA) is a urinary metabolite of 3-nitrotyrosine. The measurement of urinary NHPA can serve as a time-integrated index of in vivo nitrotyrosine formation.[1] However, NHPA can also be formed through the nitration of the tyrosine metabolite p-hydroxyphenylacetic acid (PHPA).[1] Given that the plasma concentration of PHPA is significantly higher than that of free nitrotyrosine, the nitration of PHPA is a major pathway for NHPA formation.[1]

Stable isotope-labeled internal standards are the gold standard for quantitative mass spectrometry, as they correct for variability in sample preparation and instrument response. This compound, with deuterium (B1214612) atoms incorporated into its structure, co-elutes with the unlabeled analyte and exhibits identical ionization and fragmentation behavior, ensuring the highest accuracy and precision in quantification.

Application: Quantification of NHPA in Human Urine

This protocol details a validated method for the quantification of NHPA in human urine using online solid-phase extraction (SPE) coupled with LC-MS/MS.

Experimental Protocol

1. Materials and Reagents

-

4-Hydroxy-3-nitrophenylacetic acid (NHPA) standard

-

This compound (NHPA-d5) internal standard

-

Methanol (B129727) (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Solid-phase extraction cartridges (e.g., Oasis HLB)

2. Standard Solution Preparation

-

Prepare stock solutions of NHPA and NHPA-d5 in methanol at a concentration of 1 mg/mL.

-

Prepare a series of working standard solutions of NHPA by serial dilution of the stock solution with a constant concentration of NHPA-d5.

3. Sample Preparation (Solid-Phase Extraction)

-

Thaw frozen urine samples at room temperature.

-

Centrifuge the urine samples to remove any particulate matter.

-

To 1 mL of urine, add the NHPA-d5 internal standard solution.

-

Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the urine sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

-

Elute the analyte and internal standard with 1 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Conditions

-

Liquid Chromatography:

-

Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable.

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A linear gradient from 5% to 95% B over several minutes is a good starting point. The exact gradient should be optimized for the specific column and system.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

-

Multiple Reaction Monitoring (MRM) Transitions: The following transitions should be monitored. The collision energies should be optimized for the specific instrument.

-

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| 4-Hydroxy-3-nitrophenylacetic acid (NHPA) | 196.0 | 152.0 |

| This compound (NHPA-d5) | 201.1 | 157.1 |

5. Data Analysis

-

Construct a calibration curve by plotting the peak area ratio of NHPA to NHPA-d5 against the concentration of the NHPA standards.

-

Determine the concentration of NHPA in the urine samples from the calibration curve.

Quantitative Data Summary

The following table summarizes the performance characteristics of the described method for the analysis of NHPA in human urine.

| Parameter | Value |

| Limit of Quantification (LOQ) | 2.5 pg/mL |

| Inter-day Imprecision | <15% |

| Intra-day Imprecision | <15% |

| Mean Relative Recovery | 90-98% |

Visualizations

Metabolic Pathway of Nitrotyrosine

Caption: Metabolic pathways leading to the formation of 4-Hydroxy-3-nitrophenylacetic acid (NHPA).

Experimental Workflow for NHPA Quantification

Caption: Experimental workflow for the quantification of NHPA in urine using an internal standard.

References

Application Note: Quantitative Analysis of 4-Hydroxy-3-nitrophenylacetic Acid in Human Urine using LC-MS/MS

Abstract

This application note presents a detailed and robust method for the quantitative analysis of 4-Hydroxy-3-nitrophenylacetic Acid (NHPA) in human urine using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). NHPA is a significant biomarker, as it is a metabolite of nitrotyrosine, and its presence in urine is an indicator of nitrative stress.[1][2][3] This method provides the high sensitivity and selectivity required for the precise quantification of NHPA in complex biological matrices. The protocol described herein includes a comprehensive guide to sample preparation, detailed LC-MS/MS parameters, and method validation data, making it suitable for researchers, scientists, and professionals in drug development and clinical research.

Introduction

4-Hydroxy-3-nitrophenylacetic acid (NHPA) is a metabolite formed through the metabolic processing of 3-nitrotyrosine.[1][2][3] It can also be formed by the nitration of the circulating tyrosine metabolite, p-hydroxyphenylacetic acid (PHPA).[1][2] The measurement of urinary NHPA can serve as a time-integrated index of nitrotyrosine formation in the body. This application note details a validated LC-MS/MS method for the reliable quantification of NHPA in human urine, offering a valuable tool for studies involving oxidative and nitrative stress.

Experimental Protocols

Sample Preparation

A solid-phase extraction (SPE) method is employed for the purification and enrichment of NHPA from human urine samples.[3]

Materials:

-

Human urine samples

-

4-Hydroxy-3-nitrophenylacetic Acid-d5 (Internal Standard, IS)

-

Methanol (B129727) (LC-MS grade)

-

Water (LC-MS grade)

-

Formic Acid (LC-MS grade)

-

SPE cartridges (e.g., C18, 100 mg)

-

Centrifuge

-

Nitrogen evaporator

Procedure:

-

Thaw frozen urine samples to room temperature and vortex for 30 seconds.

-

To 1 mL of urine, add the internal standard (this compound) to a final concentration of 10 ng/mL.

-

Condition the SPE cartridge by washing with 3 mL of methanol followed by 3 mL of water.

-

Load the urine sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.

-

Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

-

Elute the analyte and internal standard with 3 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the initial mobile phase (95:5 Water:Methanol with 0.1% Formic Acid).

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

System: UHPLC system Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) Mobile Phase A: 0.1% Formic Acid in Water Mobile Phase B: 0.1% Formic Acid in Methanol Flow Rate: 0.3 mL/min Column Temperature: 40°C Injection Volume: 5 µL

Gradient Program:

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 1.0 | 95 | 5 |

| 8.0 | 20 | 80 |

| 8.1 | 5 | 95 |

| 10.0 | 5 | 95 |

| 10.1 | 95 | 5 |

| 12.0 | 95 | 5 |

Mass Spectrometry

System: Triple Quadrupole Mass Spectrometer Ionization Mode: Electrospray Ionization (ESI), Negative Scan Type: Multiple Reaction Monitoring (MRM)

MRM Transitions and Optimized Parameters:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| NHPA | 196.0 | 152.0 | 150 | -20 |

| NHPA (Qualifier) | 196.0 | 106.0 | 150 | -25 |

| NHPA-d5 (IS) | 201.0 | 157.0 | 150 | -20 |

Note: Collision energies should be optimized for the specific instrument being used.

Data Presentation

The quantitative performance of this method has been validated and key parameters are summarized in the table below.[3]

| Parameter | Result |

| Linearity Range | 0.01 - 100 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Quantification (LOQ) | 2.5 pg/mL |

| Accuracy (% Recovery) | 90 - 98% |

| Precision (%RSD) | < 15% |

Visualizations

Caption: Experimental workflow for the quantitative analysis of NHPA.

Caption: Metabolic pathways leading to the formation of NHPA.

References

- 1. Nitration of endogenous para-hydroxyphenylacetic acid and the metabolism of nitrotyrosine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. portlandpress.com [portlandpress.com]

- 3. Simultaneous Detection of 3-Nitrotyrosine and 3-Nitro-4-hydroxyphenylacetic Acid in Human Urine by Online SPE LC-MS/MS and Their Association with Oxidative and Methylated DNA Lesions - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Mass Spectrometric Analysis of 4-Hydroxy-3-nitrophenylacetic Acid-d5

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-3-nitrophenylacetic acid (NHPA) is a key metabolite of 3-nitrotyrosine (B3424624) (3-NTYR), a biomarker for nitrative stress and inflammation. Monitoring the levels of NHPA in biological fluids provides valuable insights into disease pathogenesis and the efficacy of therapeutic interventions. 4-Hydroxy-3-nitrophenylacetic Acid-d5 is the stable isotope-labeled internal standard used for the accurate quantification of NHPA by mass spectrometry. This document provides a detailed protocol for the analysis of this compound and, by extension, the quantification of endogenous 4-Hydroxy-3-nitrophenylacetic acid using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Metabolic Pathway of 4-Hydroxy-3-nitrophenylacetic Acid

4-Hydroxy-3-nitrophenylacetic acid is formed in vivo through the metabolism of free 3-nitrotyrosine.[1] 3-Nitrotyrosine itself is a product of tyrosine nitration by reactive nitrogen species (RNS) such as peroxynitrite, which are generated during oxidative stress and inflammation.[1] Therefore, the quantification of NHPA serves as an indirect measure of nitrative stress.

Caption: Metabolic pathway of 4-Hydroxy-3-nitrophenylacetic acid formation.

Experimental Protocol

This protocol is adapted from a validated method for the analysis of NHPA in human urine.[2]

Materials and Reagents

-

This compound (Internal Standard)

-

4-Hydroxy-3-nitrophenylacetic Acid (Analytical Standard)

-

Methanol (B129727) (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

Sample Preparation: Solid-Phase Extraction (SPE)

-

Sample Pre-treatment: To 1 mL of urine, add the this compound internal standard.

-

SPE Cartridge Conditioning: Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of ultrapure water.

-

Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 3 mL of ultrapure water.

-

Elution: Elute the analytes with 3 mL of methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

Liquid Chromatography (LC) Conditions

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.3 mL/min

-

Gradient:

-

0-1 min: 5% B

-

1-5 min: 5-95% B

-

5-7 min: 95% B

-

7.1-10 min: 5% B

-

-

Injection Volume: 10 µL

Mass Spectrometry (MS) Conditions

-

Ionization Mode: Electrospray Ionization (ESI), Negative

-

Multiple Reaction Monitoring (MRM) Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 4-Hydroxy-3-nitrophenylacetic Acid | 196.0 | 152.0 | -15 |

| This compound | 201.0 | 157.0 | -15 |

Note: The exact collision energy should be optimized for the specific instrument used.

Quantitative Data Summary

The following table summarizes the performance characteristics of a validated method for the analysis of 4-Hydroxy-3-nitrophenylacetic acid.[2] These values provide an expected range of performance for the described protocol.

| Parameter | Value |

| Limit of Quantification (LOQ) | 2.5 pg/mL |

| Linearity | 5 - 5000 pg/mL |

| Intra-day Precision (%RSD) | < 15% |

| Inter-day Precision (%RSD) | < 15% |

| Mean Relative Recovery | 90 - 98% |

Experimental Workflow

The following diagram illustrates the complete analytical workflow from sample collection to data analysis.

Caption: Workflow for the quantitative analysis of NHPA.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantitative analysis of this compound as an internal standard for the measurement of 4-Hydroxy-3-nitrophenylacetic acid in biological samples. The provided LC-MS/MS method, coupled with solid-phase extraction, offers high sensitivity and reproducibility, making it suitable for clinical research and drug development applications where the assessment of nitrative stress is crucial.

References

Application Note: Quantification of 4-Hydroxy-3-nitrophenylacetic Acid in Human Urine using 4-Hydroxy-3-nitrophenylacetic Acid-d5 as an Internal Standard

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of 4-Hydroxy-3-nitrophenylacetic Acid (NHPA) in human urine samples. The method utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard, 4-Hydroxy-3-nitrophenylacetic Acid-d5 (NHPA-d5), to ensure high accuracy and precision. NHPA is a biomarker of nitrative stress and its accurate measurement is crucial for various physiological and pathological studies.[1] This protocol provides detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection.

Introduction

4-Hydroxy-3-nitrophenylacetic acid (NHPA), also known as 3-nitro-4-hydroxyphenylacetic acid, is a metabolite excreted in urine. It is formed from the metabolism of free nitrotyrosine, a marker of cellular damage by reactive nitrogen species (RNS).[1] NHPA can also be formed by the nitration of p-hydroxyphenylacetic acid (PHPA), a metabolite of tyrosine. Given its association with nitrative stress, the quantification of NHPA in urine is of significant interest in clinical research and drug development for monitoring disease states and therapeutic interventions.[1]

The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the reliability of the analytical results.[2][3] This application note provides a detailed protocol for a validated LC-MS/MS method for the determination of NHPA in human urine.

Experimental Protocols

Materials and Reagents

-

4-Hydroxy-3-nitrophenylacetic Acid (NHPA) standard

-

This compound (NHPA-d5) internal standard

-

Methanol (B129727) (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Acetic acid (glacial, analytical grade)

-

Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB or equivalent)

-

Human urine samples (stored at -80°C)

Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of NHPA and NHPA-d5 by dissolving the appropriate amount of each standard in methanol.

-

Intermediate Stock Solutions (10 µg/mL): Dilute the primary stock solutions with methanol/water (50:50, v/v) to prepare intermediate stock solutions.

-

Working Standard Solutions: Prepare a series of calibration curve standards by serial dilution of the NHPA intermediate stock solution with drug-free human urine. The concentration range should be appropriate for the expected sample concentrations.

-

Internal Standard Working Solution (100 ng/mL): Dilute the NHPA-d5 intermediate stock solution with methanol/water (50:50, v/v).

Sample Preparation (Solid Phase Extraction - SPE)

-

Thaw frozen urine samples at room temperature.

-

Centrifuge the samples at 4000 rpm for 10 minutes to remove particulate matter.

-

To 1 mL of urine supernatant, add 10 µL of the 100 ng/mL NHPA-d5 internal standard working solution.

-

Add 2 mL of 0.1% acetic acid in water to the urine sample to adjust the pH.[4]

-

SPE Cartridge Conditioning: Condition the SPE cartridges sequentially with 3 mL of methanol followed by 3 mL of water and 3 mL of 0.1% acetic acid in water.[4]

-

Sample Loading: Load the prepared urine sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 3 mL of 0.1% acetic acid in water, followed by 3 mL of water to remove interferences.[4]

-

Elution: Elute the analytes with 2 mL of acetonitrile.[4]

-

Dry Down: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid).

-

Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | 0-1 min: 5% B; 1-8 min: 5-95% B; 8-10 min: 95% B; 10.1-12 min: 5% B |

Mass Spectrometry (MS) Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Cone Gas Flow | 50 L/hr |

| Desolvation Gas Flow | 800 L/hr |

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| NHPA | 196.0 | 150.0 | 15 |

| NHPA-d5 | 201.0 | 155.0 | 15 |

(Note: The exact m/z values and collision energies may need to be optimized for the specific instrument used.)

Data Presentation

The following table summarizes the key quantitative parameters of the method.

| Parameter | Result |

| Linearity (r²) | > 0.99 |

| Limit of Quantification (LOQ) | 2.5 pg/mL[1] |

| Precision (%RSD) | < 15%[1] |